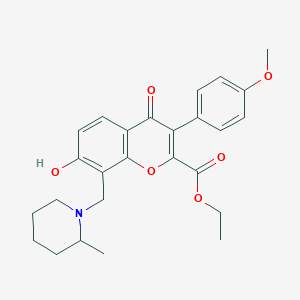

ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-((2-methylpiperidin-1-yl)methyl)-4-oxo-4H-chromene-2-carboxylate

CAS No.: 610760-18-4

Cat. No.: VC5065373

Molecular Formula: C26H29NO6

Molecular Weight: 451.519

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 610760-18-4 |

|---|---|

| Molecular Formula | C26H29NO6 |

| Molecular Weight | 451.519 |

| IUPAC Name | ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]-4-oxochromene-2-carboxylate |

| Standard InChI | InChI=1S/C26H29NO6/c1-4-32-26(30)25-22(17-8-10-18(31-3)11-9-17)23(29)19-12-13-21(28)20(24(19)33-25)15-27-14-6-5-7-16(27)2/h8-13,16,28H,4-7,14-15H2,1-3H3 |

| Standard InChI Key | ZYFMAVKIDAQEPE-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCC3C)C4=CC=C(C=C4)OC |

Introduction

Ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-((2-methylpiperidin-1-yl)methyl)-4-oxo-4H-chromene-2-carboxylate is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including potential therapeutic applications in various medical fields. This compound's unique structure, which includes a chromene backbone with specific substitutions, may confer distinct biological activities and chemical reactivity compared to other chromene derivatives.

Synthesis

The synthesis of ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-((2-methylpiperidin-1-yl)methyl)-4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. The key steps include:

-

Condensation Reactions: Formation of the chromene core through condensation of substituted phenols with ethyl acetoacetate.

-

Substitution Reactions: Introduction of the piperidine moiety via nucleophilic substitution.

-

Hydroxylation and Methoxylation: Introduction of hydroxyl and methoxy groups through selective functional group transformations.

Biological Activities

The biological activity of this compound is attributed to its interaction with specific molecular targets within the body:

-

Enzyme Inhibition: Potential inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission and significant in treating neurodegenerative diseases like Alzheimer's.

-

Receptor Modulation: Binding to various receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects.

-

Genetic Interaction: Interaction with DNA and RNA, potentially influencing gene expression and cellular function.

Similar Compounds

-

Coumarins: Similar chromene derivatives with diverse biological activities.

-

Flavonoids: Naturally occurring compounds with a similar core structure.

-

Benzopyrans: Compounds with a similar chromene backbone.

Uniqueness

The specific substitution pattern of ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-((2-methylpiperidin-1-yl)methyl)-4-oxo-4H-chromene-2-carboxylate confers distinct biological activities and chemical reactivity compared to other chromene derivatives.

Research Findings and Future Directions

Given the limited availability of specific research findings directly related to this compound in the search results, further studies are needed to fully explore its biological activities and potential therapeutic applications. The compound's interaction with enzymes, receptors, and genetic material suggests potential uses in neurodegenerative diseases and other medical conditions.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C26H29NO6 |

| CAS Number | 610760-18-4 |

| Molecular Weight | Not specified |

| Synthesis | Multi-step organic reactions |

| Biological Activities | Enzyme inhibition, receptor modulation, genetic interaction |

| Similar Compounds | Coumarins, flavonoids, benzopyrans |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume